The molecular structure of quizartinib can be described by its chemical formula, C_19H_19N_5O_2S. Its structure features a thiazole ring fused with a phenyl group, which is critical for its binding affinity to the FLT3 kinase.
The three-dimensional conformation of quizartinib allows it to fit into the active site of the FLT3 kinase, facilitating effective inhibition of its activity .
Quizartinib primarily functions through its interaction with the FLT3 receptor, inhibiting its autophosphorylation. The key chemical reactions involved include:
The inhibition mechanism is characterized by a competitive binding process where quizartinib competes with ATP for binding to FLT3, effectively reducing its activity .
The mechanism of action of quizartinib involves several steps:
Physical Properties:
Chemical Properties:
Relevant data on the pharmacokinetics indicate that quizartinib achieves peak plasma concentrations rapidly after administration, supporting its efficacy in clinical settings .
Quizartinib is primarily applied in scientific research related to cancer therapeutics, particularly:
Quizartinib (AC220) is a prototypical type II tyrosine kinase inhibitor (TKI) that selectively targets the inactive conformation of FLT3. Co-crystal structures (PDB: 4XUF) reveal that quizartinib binds the kinase domain with the activation loop stabilized in a "DFG-out" orientation. The inhibitor's bis-aryl urea scaffold occupies an allosteric pocket adjacent to the ATP-binding site, with its:
This binding mode forces the activation loop to fold back onto the kinase domain, creating an "Abl-like" inactive conformation. The urea linker forms hydrogen bonds with E661 in the αC-helix and D829 in the DFG motif, further stabilizing the inactive state. Crucially, the morpholinoethoxy solubilizing group projects toward solvent-exposed regions, optimizing bioavailability while maintaining high-affinity binding [5].
Table 1: Key Interactions in Quizartinib-FLT3 Co-Crystal Structure
Quizartinib Region | FLT3 Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Imidazobenzothiazole | C694 | Water-mediated H-bond | 2.8 |
Urea linker | E661 | H-bond | 2.9 |
Urea linker | D829 backbone | H-bond | 3.1 |
Central phenyl ring | F691 | Edge-to-face π-stack | 4.7 |
Central phenyl ring | F830 | Edge-to-face π-stack | 5.2 |
t-Butyl group | L802 | Hydrophobic contact | 3.9 |
Quizartinib demonstrates differential potency against mutant versus wild-type FLT3 isoforms:
Notably, quizartinib maintains potency in biological matrices where other FLT3 inhibitors falter. In 100% human plasma, quizartinib inhibits FLT3 phosphorylation with IC₅₀ = 18 nM, compared to >265 nM for sorafenib and >700 nM for midostaurin. This exceptional plasma activity stems from reduced protein binding and a long half-life (>36 hours), enabling sustained target suppression [2] [10].
Table 2: Comparative FLT3 Inhibition in Human Plasma
Inhibitor | IC₅₀ in Medium (nM) | IC₅₀ in 100% Human Plasma (nM) | Plasma Shift Factor |
---|---|---|---|
Quizartinib | 1 | 18 | 18x |
Sorafenib | 3 | 265 | 88x |
Midostaurin | 6 | 1000 | 167x |
Lestaurtinib | 2 | 700 | 350x |
Quizartinib's allosteric mechanism involves both direct and indirect conformational perturbations:
This allosteric modulation confers vulnerability to microenvironmental factors. Bone marrow stroma-derived FLT3 ligand (FL) reduces quizartinib efficacy 5–7-fold by promoting receptor dimerization and stabilization of active conformations. Similarly, cytokine-mediated activation of parallel pathways (e.g., AXL, STAT5) requires higher inhibitor concentrations for complete pathway suppression [6] [7].
Quizartinib exhibits distinctive kinetic properties:
Pharmacodynamic studies demonstrate that plasma concentrations >500 nM maintain >90% FLT3 occupancy, correlating with clinical responses. The long elimination half-life (36+ hours) enables once-daily dosing while maintaining trough concentrations above the target threshold [2] [6].
While designed as a selective FLT3 inhibitor, quizartinib exhibits clinically relevant off-target effects:
Table 3: Kinase Inhibition Profile of Quizartinib
Kinase | Mutation/Activation | Cellular IC₅₀ (nM) | Clinical Relevance |
---|---|---|---|
KIT | Wild-type | 77 | Myeloid toxicity |
KIT | V560G | 14 | SM, GIST |
KIT | N822K | 36 | CBF AML |
KIT | D816V | >1000 | Resistance in SM |
PDGFRα | FIP1L1 fusion | 1 | HES/CEL |
PDGFRβ | Wild-type | 27 | Myelofibrosis |
CSF1R | Wild-type | 13 | Tenosynovial giant cell tumor |
FLT3 | D835V | >1000 | Acquired resistance |
Notable resistance patterns include:
Cross-reactivity with PDGFR and CSF1R may contribute to efficacy in FLT3-wild-type AML through microenvironment modulation, particularly via inhibition of stromal support cells [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7